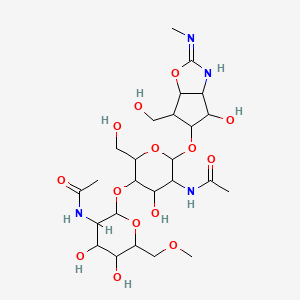
PROPYL SULFONIC ACID (SO3H) NARROW-PORE MEDIA-ION EXCHANGE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl Sulfonic Acid (SO3H) Narrow-Pore Media-Ion Exchange is a special chemical with the CAS number 126850-17-7 . It is of particular interest in applications involving ion exchange, acidic catalysis, and proton conduction .
Synthesis Analysis
The synthesis of this compound involves a co-condensation approach. Thiol groups are introduced homogeneously into the pore structure, followed by their oxidation to SO3H groups and the simultaneous removal of the template .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the oxidation of thiol groups to SO3H groups .Mechanism of Action
properties
CAS RN |
126850-17-7 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



